molecular formula C18H16N2O5 B14760428 Thalidomide-propargyl-C2-OH

Thalidomide-propargyl-C2-OH

Cat. No.: B14760428
M. Wt: 340.3 g/mol
InChI Key: SGOLJVKQEMOLBV-UHFFFAOYSA-N
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Description

Thalidomide-propargyl-C2-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later found to have significant therapeutic potential. This compound is particularly notable for its use in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by hijacking the cell’s natural protein degradation machinery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thalidomide-propargyl-C2-OH typically involves the functionalization of thalidomide with a propargyl group. This is achieved through a series of chemical reactions, including nucleophilic substitution and click chemistry. The propargyl group is introduced to the thalidomide molecule using propargyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-propargyl-C2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Thalidomide-propargyl-C2-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-propargyl-C2-OH is unique due to its propargyl functional group, which allows for “click” chemistry applications. This makes it particularly versatile in the synthesis of PROTACs and other complex molecules, providing a distinct advantage over other thalidomide derivatives .

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(5-hydroxypent-1-ynyl)isoindole-1,3-dione

InChI

InChI=1S/C18H16N2O5/c21-10-3-1-2-5-11-6-4-7-12-15(11)18(25)20(17(12)24)13-8-9-14(22)19-16(13)23/h4,6-7,13,21H,1,3,8-10H2,(H,19,22,23)

InChI Key

SGOLJVKQEMOLBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCCCO

Origin of Product

United States

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